molecular formula C13H19NO B15325548 4-Amino-1-benzylcyclohexan-1-ol

4-Amino-1-benzylcyclohexan-1-ol

Cat. No.: B15325548
M. Wt: 205.30 g/mol
InChI Key: ZAKKTSZEXBZSSG-UHFFFAOYSA-N
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Description

4-Amino-1-benzylcyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with an amino group and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-benzylcyclohexan-1-ol can be achieved through several methods. One common approach involves the reduction of nitro compounds to amines. For instance, the reduction of 4-nitrobenzylcyclohexanone using hydrogen gas in the presence of a palladium catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound often involves optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reduction process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-benzylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of palladium (Pd) or platinum (Pt) catalysts.

    Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

Scientific Research Applications

4-Amino-1-benzylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-Amino-1-benzylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzyl group can interact with hydrophobic regions of proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-benzylcyclohexan-1-ol is unique due to the presence of both an amino group and a benzyl group on the cyclohexane ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

4-amino-1-benzylcyclohexan-1-ol

InChI

InChI=1S/C13H19NO/c14-12-6-8-13(15,9-7-12)10-11-4-2-1-3-5-11/h1-5,12,15H,6-10,14H2

InChI Key

ZAKKTSZEXBZSSG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)(CC2=CC=CC=C2)O

Origin of Product

United States

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